N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide

Description

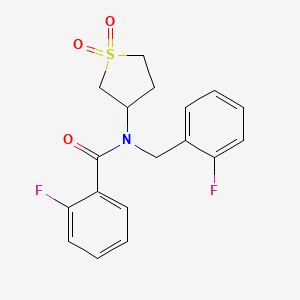

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with fluorine atoms and a dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties.

Properties

Molecular Formula |

C18H17F2NO3S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(2-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C18H17F2NO3S/c19-16-7-3-1-5-13(16)11-21(14-9-10-25(23,24)12-14)18(22)15-6-2-4-8-17(15)20/h1-8,14H,9-12H2 |

InChI Key |

PXRUEHXCGHIODR-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, which is then coupled with a fluorobenzylamine derivative. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)acetamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide stands out due to its dual fluorine substitution, which can enhance its chemical stability and biological activity. The presence of the dioxidotetrahydrothiophenyl group also imparts unique electronic and steric properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(2-fluorobenzyl)benzamide is a complex organic compound notable for its unique structural features, including a tetrahydrothiophene ring and multiple fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure

The compound's molecular formula is , characterized by:

- Tetrahydrothiophene ring : A five-membered ring containing sulfur and oxygen, contributing to the compound's reactivity.

- Fluoro groups : Enhancing pharmacological properties and potentially improving bioavailability.

- Benzamide moiety : Known for various biological activities, including antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cells. The effectiveness of these compounds is often assessed using various cell lines, including lung cancer models such as A549, HCC827, and NCI-H358.

Case Study Findings :

- A study on newly synthesized derivatives showed promising results against human lung cancer cell lines with IC50 values indicating effective cytotoxicity. For example, certain derivatives exhibited IC50 values as low as against the NCI-H358 cell line .

- The presence of a tetrahydrothiophene ring in related compounds has been associated with enhanced interaction with DNA, suggesting a mechanism of action that may involve DNA intercalation or groove binding .

Antimicrobial Activity

Additionally, compounds with similar structures have shown antimicrobial properties. The incorporation of fluorine atoms is believed to enhance the reactivity and interaction with microbial targets. For example, some derivatives have been noted for their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(tri-fluoromethyl)benzamide | Thiazole ring with nitro group | Antimicrobial | Nitro group enhances reactivity |

| Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate | Hydroxyl and amino groups | Anti-inflammatory | Hydroxyl group increases solubility |

| N-cyclopropyl-3-fluoro-benzamide derivatives | Cyclopropyl substituent with fluorine | Potential anticancer activity | Cyclopropyl enhances metabolic stability |

This comparison illustrates that while this compound shares features with other compounds, its unique combination of a tetrahydrothiophene ring and specific substituents may set it apart in terms of potential applications and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.